molecular formula C19H19ClN2S B2459696 5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318234-18-3

5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B2459696
CAS No.: 318234-18-3
M. Wt: 342.89
InChI Key: GASLAUVKWNACHM-UHFFFAOYSA-N
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Description

5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a synthetically versatile pyrazole derivative of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a 1,3,5-trisubstituted pyrazole core, a scaffold widely recognized for its diverse pharmacological profiles and its role as a privileged structure in drug discovery [1] . The presence of the (2-ethylphenyl)sulfanyl methyl group at the 4-position is a key structural feature, potentially influencing the compound's lipophilicity, metabolic stability, and overall spatial conformation, which can be critical for target engagement [2] . This specific substitution, combined with the chloro and phenyl groups at the 3- and 5- positions, makes it a valuable intermediate or a candidate for screening against a broad range of biological targets. Researchers are investigating this compound and its analogs primarily as a chemical tool for probing enzyme families such as kinases, as pyrazoles are well-established kinase inhibitor motifs [3] . Additionally, its structural attributes suggest potential utility in developing probes for inflammatory pathways or oncology research, where similar heterocyclic compounds have shown activity. The primary research value lies in its use as a building block for the synthesis of more complex chemical libraries or as a lead compound for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific protein targets.

Properties

IUPAC Name

5-chloro-4-[(2-ethylphenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2S/c1-3-14-9-7-8-12-17(14)23-13-16-18(21-22(2)19(16)20)15-10-5-4-6-11-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASLAUVKWNACHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SCC2=C(N(N=C2C3=CC=CC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the ethylphenylsulfanyl group: This step involves the reaction of the pyrazole intermediate with an appropriate thiol or sulfide compound under suitable conditions.

    Addition of the phenyl group: This can be achieved through a coupling reaction, such as Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and suitable solvents like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols, and solvents such as ethanol or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated pyrazole derivatives.

    Substitution: Amino or thio-substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use as a pharmacophore in drug design and development, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the chloro, ethylphenylsulfanyl, and phenyl groups can enhance its binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole with structurally related pyrazole derivatives:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features Reference
This compound 2-Ethylphenyl sulfanylmethyl, Cl, Ph, Me C₁₉H₁₉ClN₂S 342.89 Balanced hydrophobicity and polarity; potential for diverse non-covalent interactions
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole 2,4-Dichlorophenyl sulfanylmethyl, Cl, Ph, Me C₁₇H₁₃Cl₃N₂S 395.72 Increased halogen content enhances lipophilicity; may affect toxicity
5-Chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole 2-Methoxyphenyl sulfonylmethyl, Cl, Ph, Me C₁₈H₁₇ClN₂O₃S 376.86 Sulfonyl group improves oxidative stability; methoxy enhances solubility
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile 3-Chlorophenyl sulfanyl, CN, Ph, Me C₁₇H₁₂ClN₃S 325.82 Carbonitrile group introduces electron-withdrawing effects; may alter reactivity
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole 4-Chlorophenyl, 4-methoxyphenyl, CF₃ C₁₇H₁₂ClF₃N₂O 364.74 Trifluoromethyl enhances metabolic stability; methoxy improves solubility

Electronic and Steric Effects

  • Sulfanyl vs. Sulfonyl: The sulfanyl group (–S–) in the target compound and participates in hydrogen bonding and van der Waals interactions, whereas sulfonyl groups (–SO₂–) in exhibit stronger polarity and oxidative stability .

Biological Activity

5-Chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN2SC_{18}H_{18}ClN_2S, with a molecular weight of approximately 330.86 g/mol. The compound features a pyrazole ring substituted with a chloro group and a sulfanyl group linked to an ethylphenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the sulfanyl group allows for potential interactions with thiol-containing enzymes, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with macromolecules such as proteins and nucleic acids. These interactions may modulate enzyme activities and receptor functions, leading to various biological effects.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown inhibitory effects against key oncogenic pathways such as BRAF(V600E) and EGFR. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been tested for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a dose-dependent reduction in cytokine levels, suggesting its utility in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains, including resistant strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole ring or substituents can significantly alter potency and selectivity. For example:

SubstituentEffect on Activity
Chloro GroupEnhances antitumor activity
Sulfanyl GroupIncreases interaction with enzymes
Ethyl Phenyl GroupImproves lipophilicity

Research has shown that specific substitutions can lead to enhanced selectivity towards certain biological targets while minimizing off-target effects .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluated the combination of 5-chloro derivatives with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cells. The results indicated a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of similar pyrazoles in models of acute inflammation, demonstrating significant reductions in edema and inflammatory markers .

Q & A

Q. Table 1. Key Synthetic Steps for Pyrazole Derivatives

StepReagents/ConditionsPurposeReference
1NaOH, CS₂, DMF, 0°CThiol group introduction
2(CH₃)₂SO₄, 10–15°CMethylation of sulfhydryl groups
3R-NH-NH₂, ethanol refluxHydrazide formation

Q. Table 2. Structural Parameters from X-Ray Crystallography

ParameterValue (Example)Significance
Dihedral angle (A/B)16.15°Influences molecular packing
R factor0.081Data reliability metric
π-π interaction distance4.14 ÅStabilizes crystal lattice

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